molecular formula C9H7Cl2N3 B1426342 4-(chloromethyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole CAS No. 1247142-88-6

4-(chloromethyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole

Cat. No. B1426342
CAS RN: 1247142-88-6
M. Wt: 228.07 g/mol
InChI Key: ZBKXVWPJOASVOG-UHFFFAOYSA-N
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Description

The compound “4-(chloromethyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole” is a triazole derivative. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities and are used in pharmaceuticals and agrochemicals .


Chemical Reactions Analysis

Triazoles are known to undergo a variety of chemical reactions, including N-alkylation, N-arylation, and oxidation . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present.

Scientific Research Applications

Synthesis and Characterization

  • Energetic Salts Synthesis : Triazolyl-functionalized monocationic energetic salts were prepared through reactions involving chloromethyl-1H-1,2,4-triazole, indicating its use in creating energetic materials (Wang, Gao, Ye, & Shreeve, 2007).

  • Structural Analysis : The compound 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione was characterized using X-ray crystallography and spectroscopy, demonstrating its relevance in structural chemistry (Yeo, Azizan, & Tiekink, 2019).

  • Hirshfeld Surface Analysis : The compound was included in the synthesis and analysis of triazole derivatives with α-ketoester functionality, studied using Hirshfeld surface analysis and DFT calculations (Ahmed, Yasin, Aziz, Khan, Tahir, Gil, & Frontera, 2020).

Chemistry and Molecular Interactions

  • Tautomerism Study : Research into tautomerism of 1,2,4-triazoles, including compounds similar to 4-(chloromethyl)-1-(3-chlorophenyl)-1H-1,2,3-triazole, provided insights into their chemical properties (Kubota & Uda, 1975).

  • Synthesis and Structural Studies : The compound played a role in synthesizing and structurally analyzing other triazole derivatives, enhancing understanding of molecular structures and bonding (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).

  • Molecular Rearrangements : It was involved in studies on molecular rearrangements of 4-iminomethyl-1,2,3-triazoles, which are crucial for understanding reaction mechanisms (L'abbé, Bruynseels, Delbeke, & Toppet, 1990).

Biological Interactions and Applications

properties

IUPAC Name

4-(chloromethyl)-1-(3-chlorophenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3/c10-5-8-6-14(13-12-8)9-3-1-2-7(11)4-9/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKXVWPJOASVOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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